![molecular formula C9H11NO B069983 3,3-dimethyl-2H-furo[2,3-c]pyridine CAS No. 182819-57-4](/img/structure/B69983.png)
3,3-dimethyl-2H-furo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-2H-furo[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various scientific fields. This compound is a pyridine-fused furan derivative that has been synthesized using different methods and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of 3,3-dimethyl-2H-furo[2,3-c]pyridine varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and phosphodiesterase, which are involved in inflammation and cancer progression. In materials science, it acts as a fluorescent probe by emitting light when excited by a light source.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,3-dimethyl-2H-furo[2,3-c]pyridine have been studied in vitro and in vivo. In vitro studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-viral effects. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 3,3-dimethyl-2H-furo[2,3-c]pyridine in lab experiments include its unique chemical structure, potential applications in various scientific fields, and availability of different synthesis methods. The limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 3,3-dimethyl-2H-furo[2,3-c]pyridine. One direction is to further investigate its potential as an anti-inflammatory, anti-cancer, and anti-viral agent in clinical trials. Another direction is to explore its potential as a fluorescent probe and dopant in organic light-emitting diodes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects in different applications.
Synthesis Methods
The synthesis of 3,3-dimethyl-2H-furo[2,3-c]pyridine can be achieved through several methods, including the Hantzsch reaction, the Skraup reaction, and the Povarov reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst. The Skraup reaction involves the condensation of aniline, glycerol, and an oxidizing agent such as sulfuric acid. The Povarov reaction involves the condensation of an aldehyde, an amine, and an alkene in the presence of a Lewis acid catalyst.
Scientific Research Applications
3,3-dimethyl-2H-furo[2,3-c]pyridine has shown potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In organic synthesis, it has been used as a building block for the synthesis of other heterocyclic compounds. In materials science, it has been studied for its potential as a fluorescent probe and as a dopant in organic light-emitting diodes.
properties
CAS RN |
182819-57-4 |
|---|---|
Product Name |
3,3-dimethyl-2H-furo[2,3-c]pyridine |
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3,3-dimethyl-2H-furo[2,3-c]pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)6-11-8-5-10-4-3-7(8)9/h3-5H,6H2,1-2H3 |
InChI Key |
XPIFGTFMUSQIJL-UHFFFAOYSA-N |
SMILES |
CC1(COC2=C1C=CN=C2)C |
Canonical SMILES |
CC1(COC2=C1C=CN=C2)C |
synonyms |
Furo[2,3-c]pyridine, 2,3-dihydro-3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



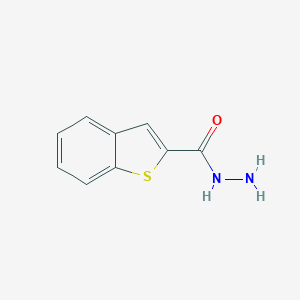
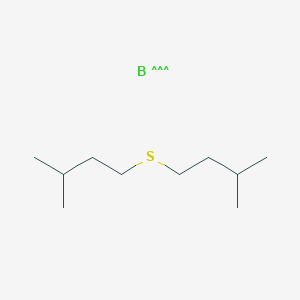
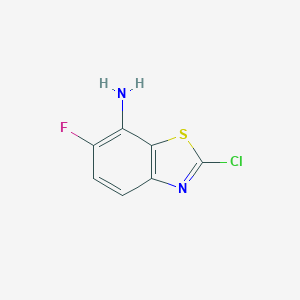
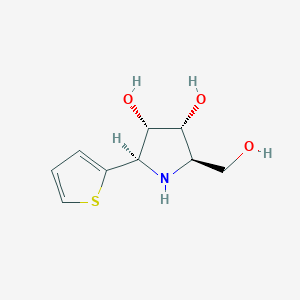
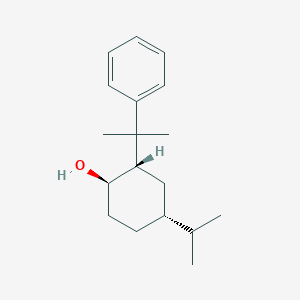
![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)
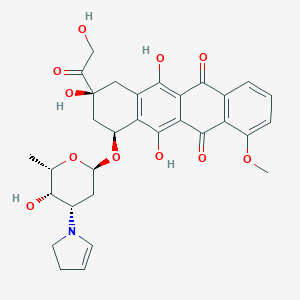
![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)
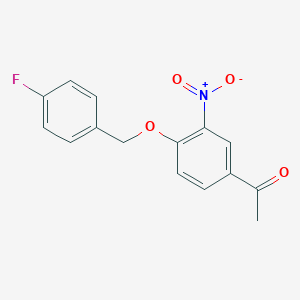

![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)

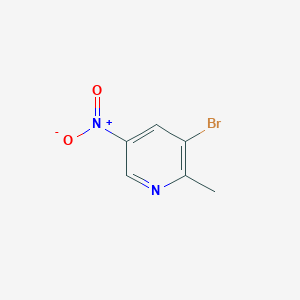
![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)